molecular formula C11H6FN B11914733 4-Fluoro-2-naphthonitrile CAS No. 13772-60-6

4-Fluoro-2-naphthonitrile

Cat. No.: B11914733
CAS No.: 13772-60-6
M. Wt: 171.17 g/mol
InChI Key: JGLDIHIESHQJKY-UHFFFAOYSA-N
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Description

4-Fluoro-2-naphthonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a fluorine atom and a nitrile group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-2-naphthonitrile can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-2-naphthylamine with a suitable nitrile source under specific conditions. Another method includes the halogenation of 2-naphthonitrile followed by fluorination.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using advanced equipment to ensure high yield and purity. The process typically includes steps such as halogenation, nitration, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-naphthonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are employed.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 4-fluoro-2-naphthylamine.

    Substitution: Formation of various substituted naphthalenes depending on the substituent introduced.

Scientific Research Applications

4-Fluoro-2-naphthonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-naphthonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1-naphthonitrile
  • 2-Fluoro-1-naphthonitrile
  • 4-Fluoro-2-nitronaphthalene

Uniqueness

4-Fluoro-2-naphthonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

13772-60-6

Molecular Formula

C11H6FN

Molecular Weight

171.17 g/mol

IUPAC Name

4-fluoronaphthalene-2-carbonitrile

InChI

InChI=1S/C11H6FN/c12-11-6-8(7-13)5-9-3-1-2-4-10(9)11/h1-6H

InChI Key

JGLDIHIESHQJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2F)C#N

Origin of Product

United States

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